molecular formula C7H6N2O2 B1430294 6-Hydroxy-5-aza-2-oxindole CAS No. 1190320-35-4

6-Hydroxy-5-aza-2-oxindole

Cat. No.: B1430294
CAS No.: 1190320-35-4
M. Wt: 150.13 g/mol
InChI Key: RZDXZQUHIJMLCK-UHFFFAOYSA-N
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Description

6-Hydroxy-5-aza-2-oxindole is a heterocyclic compound that belongs to the family of oxindoles. Oxindoles are significant due to their presence in various natural products and their biological activities. The structure of this compound includes an indole ring system with a hydroxyl group at the 6th position and an aza (nitrogen) atom at the 5th position, making it a unique derivative of oxindole.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-5-aza-2-oxindole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminophenol with isocyanates or carbamates can lead to the formation of oxindole derivatives. The reaction typically requires a catalyst such as palladium or titanium and is carried out under controlled temperatures and pressures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-5-aza-2-oxindole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .

Scientific Research Applications

6-Hydroxy-5-aza-2-oxindole has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Hydroxy-5-aza-2-oxindole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with microbial cell membranes, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Hydroxy-5-aza-2-oxindole is unique due to the presence of both a hydroxyl group and an aza atom, which confer distinct chemical and biological properties. These features make it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

3,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2/c10-6-2-5-4(3-8-6)1-7(11)9-5/h2-3H,1H2,(H,8,10)(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZDXZQUHIJMLCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CNC(=O)C=C2NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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